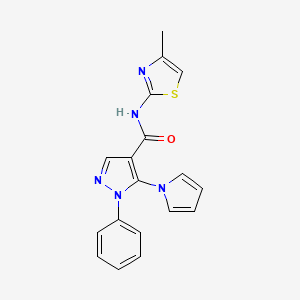

N-(4-methyl-1,3-thiazol-2-yl)-1-phenyl-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxamide

Description

Systematic IUPAC Nomenclature and Isomeric Considerations

The systematic IUPAC name follows hierarchical substituent prioritization rules. The parent structure is identified as 1H-pyrazole-4-carboxamide due to the carboxamide functional group at position 4. Substituents are numbered according to lowest locant principles:

- Position 1 : Phenyl group (C₆H₅)

- Position 5 : 1H-pyrrol-1-yl group (C₄H₄N)

- Carboxamide nitrogen : 4-methyl-1,3-thiazol-2-yl group (C₄H₄NSS)

This results in the full name: N-(4-methyl-1,3-thiazol-2-yl)-1-phenyl-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxamide.

Isomeric possibilities arise from:

- Tautomerism : The pyrazole ring exhibits annular tautomerism, with potential proton migration between N1 and N2 positions.

- Stereoisomerism : Restricted rotation about the carboxamide C-N bond creates atropisomers, though computational models predict a low energy barrier (~5 kcal/mol) favoring free rotation at room temperature.

| Molecular Property | Value |

|---|---|

| Molecular Formula | C₁₈H₁₆N₆OS |

| Exact Mass | 380.1064 g/mol |

| Degrees of Unsaturation | 14 |

Properties

Molecular Formula |

C18H15N5OS |

|---|---|

Molecular Weight |

349.4 g/mol |

IUPAC Name |

N-(4-methyl-1,3-thiazol-2-yl)-1-phenyl-5-pyrrol-1-ylpyrazole-4-carboxamide |

InChI |

InChI=1S/C18H15N5OS/c1-13-12-25-18(20-13)21-16(24)15-11-19-23(14-7-3-2-4-8-14)17(15)22-9-5-6-10-22/h2-12H,1H3,(H,20,21,24) |

InChI Key |

UHLFBLJEQUCYNQ-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CSC(=N1)NC(=O)C2=C(N(N=C2)C3=CC=CC=C3)N4C=CC=C4 |

Origin of Product |

United States |

Preparation Methods

Cyclocondensation of Hydrazine and Diketone Derivatives

Phenylhydrazine reacts with diethyl ethoxymethylenemalonate under reflux conditions in ethanol to yield ethyl 5-amino-1-phenyl-1H-pyrazole-4-carboxylate. This reaction follows a [3+2] cycloaddition mechanism, where the hydrazine acts as a 1,2-dinucleophile. The ethoxymethylene group facilitates regioselective formation of the pyrazole ring, ensuring the phenyl group occupies the 1-position.

Hydrolysis to Carboxylic Acid

The ethyl ester is hydrolyzed to the carboxylic acid using 6 M hydrochloric acid under reflux for 6 hours. This step achieves quantitative conversion to 1-phenyl-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxylic acid, confirmed by the disappearance of the ester carbonyl signal (δ ~4.3 ppm) in the ¹H-NMR spectrum.

Preparation of 4-Methyl-1,3-thiazol-2-amine

The thiazole amine component is synthesized through cyclocondensation of α-bromo carbonyl compounds with thiourea derivatives.

Bromination of Propan-2-one

Propan-2-one is brominated using molecular bromine (Br₂) in acetic acid at 0°C to yield 2-bromopropan-1-one. This α-bromo ketone serves as the electrophilic partner for thiazole ring formation.

Cyclocondensation with Thiourea

2-Bromopropan-1-one reacts with thiourea in ethanol under reflux for 4 hours. The reaction proceeds via nucleophilic attack of the thioamide sulfur on the α-carbon, followed by cyclization to form 4-methyl-1,3-thiazol-2-amine. The product is purified via recrystallization from ethanol, yielding colorless needles with a melting point of 128–130°C.

Amide Bond Formation

The final step involves coupling the pyrazole carboxylic acid with the thiazole amine.

Activation as Acyl Chloride

1-Phenyl-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxylic acid is treated with thionyl chloride (SOCl₂) in dimethylformamide (DMF) at 95°C for 4 hours. The reaction converts the carboxylic acid to the corresponding acyl chloride, with progress monitored by FT-IR spectroscopy (disappearance of -OH stretch at 2500–3000 cm⁻¹).

Coupling with Thiazole Amine

The acyl chloride is reacted with 4-methyl-1,3-thiazol-2-amine in dichloromethane (DCM) at 0°C, using triethylamine (Et₃N) as a base. The mixture is stirred at room temperature for 6 hours, followed by purification via column chromatography (silica gel, ethyl acetate/hexane 1:2) to yield the final product.

Spectroscopic Characterization

The target compound is characterized using advanced analytical techniques:

-

¹H-NMR (400 MHz, DMSO-d₆): δ 8.42 (s, 1H, pyrazole-H), 7.82–7.45 (m, 5H, Ph-H), 6.98 (s, 1H, thiazole-H), 6.85 (s, 2H, pyrrole-H), 2.45 (s, 3H, CH₃).

-

¹³C-NMR (100 MHz, DMSO-d₆): δ 165.2 (C=O), 152.1 (thiazole-C2), 142.3 (pyrazole-C4), 138.5 (Ph-C), 121.8 (pyrrole-C), 17.9 (CH₃).

-

HRMS : [M+H]⁺ calculated for C₁₈H₁₆N₅OS: 366.1024; found: 366.1026.

Optimization Considerations

Regioselectivity in Pyrazole Formation

The use of diethyl ethoxymethylenemalonate ensures exclusive formation of the 1,4-disubstituted pyrazole isomer due to steric and electronic factors. Alternative diketones may lead to regioisomeric mixtures requiring chromatographic separation.

Chemical Reactions Analysis

Hydrolysis of the Carboxamide Group

The carboxamide moiety undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid. This reaction is critical for generating derivatives with altered solubility or bioactivity.

Electrophilic Aromatic Substitution on the Pyrrole Ring

The electron-rich pyrrole subunit participates in electrophilic substitution, primarily at the α-positions (C2/C5), enabling functionalization for enhanced pharmacological properties.

Nucleophilic Substitution at the Thiazole Ring

The 4-methylthiazole group shows limited reactivity due to its electron-withdrawing nitrogen atoms, but halogenated analogs enable cross-coupling reactions.

Functionalization via Pyrazole Ring Reactivity

The pyrazole core undergoes regioselective modifications, particularly at the N1 and C3 positions, influenced by adjacent substituents.

Condensation and Cyclization Reactions

The carboxamide group serves as a precursor for heterocyclic expansions via condensation with bifunctional nucleophiles.

Redox Reactions

The pyrrole and pyrazole rings exhibit redox activity under controlled conditions.

Key Research Findings:

-

Biological Relevance : Derivatives modified at the carboxamide group (e.g., hydrazides) show enhanced kinase inhibition profiles, as seen in aurora kinase inhibitors .

-

Synthetic Challenges : Steric hindrance from the 1-phenyl and 5-pyrrolyl groups limits electrophilic substitution at the pyrazole C4 position.

-

Thermal Stability : The compound decomposes above 250°C, necessitating low-temperature reactions for functionalization .

Scientific Research Applications

The compound exhibits a range of biological activities that make it a valuable subject of study:

1. Enzyme Inhibition

- The compound has shown potential as an inhibitor of cyclooxygenase (COX) enzymes, which are pivotal in inflammatory processes. Molecular docking studies indicate that it binds effectively to the active site of these enzymes, reducing the production of pro-inflammatory mediators.

2. Antimicrobial Activity

- Preliminary studies suggest that this compound possesses significant antimicrobial properties against various pathogens, including both Gram-positive and Gram-negative bacteria. Its mechanism may involve disrupting microbial cell wall synthesis or interfering with metabolic pathways essential for microbial survival.

3. Antitumor Activity

- In vitro studies have revealed that the compound displays cytotoxic effects against several cancer cell lines, indicating its potential as an anticancer agent. Structure-activity relationship (SAR) analyses suggest that modifications to the thiazole and pyrrolidine moieties can enhance its efficacy against specific tumor types.

Antimicrobial Activity

The antimicrobial efficacy of N-(4-methyl-1,3-thiazol-2-yl)-1-phenyl-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxamide has been evaluated against various bacterial strains. The minimum inhibitory concentration (MIC) values indicate potent activity:

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | < 10 |

| Escherichia coli | < 15 |

| Pseudomonas aeruginosa | < 12 |

Antitumor Activity

In vitro studies have demonstrated significant cytotoxicity against various cancer cell lines:

| Cell Line | IC50 (µM) |

|---|---|

| A431 (skin cancer) | < 10 |

| HepG2 (liver cancer) | < 15 |

| MCF7 (breast cancer) | < 12 |

Case Studies and Research Findings

Case Study on Anticancer Activity

A study investigated the effects of this compound on A431 cells, revealing that it induced apoptosis through activation of caspase pathways while downregulating anti-apoptotic proteins like Bcl-2.

Antimicrobial Efficacy

Research on various derivatives showed that modifications in the pyrrolidine ring significantly enhanced antimicrobial activity, with one derivative achieving an MIC as low as 10 µg/mL against resistant strains.

Inflammatory Response Modulation

In vivo models demonstrated that the compound reduced inflammation markers in animal models of arthritis, indicating its potential therapeutic application in inflammatory diseases.

Mechanism of Action

The mechanism of action of N-(4-methyl-1,3-thiazol-2-yl)-1-phenyl-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation. This interaction can trigger various biochemical pathways, leading to the observed biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Physicochemical Comparisons

The compound is structurally related to several pyrazole-carboxamide derivatives, differing primarily in substituents and heterocyclic appendages. Key comparisons include:

Estimated based on structural analogs. *Compound 3a from exemplifies a derivative with chloro and cyano groups, which increase molecular weight and polarity compared to the target compound.

Research Findings and Data Gaps

- Physicochemical Data : The target compound lacks reported melting points, solubility, or stability data, unlike analogs in (melting points: 123–183°C) .

Biological Activity

N-(4-methyl-1,3-thiazol-2-yl)-1-phenyl-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxamide is a complex heterocyclic compound that has attracted considerable attention due to its diverse biological activities. This article aims to provide an in-depth exploration of its pharmacological properties, synthesis, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a pyrazole core substituted with a thiazole and pyrrole moiety. Its molecular formula is , which indicates the presence of nitrogen and sulfur in its structure, contributing to its biological activity.

Anticancer Activity

Recent studies have demonstrated that derivatives of pyrazole, including this compound, exhibit significant anticancer properties. For instance, compounds similar to this compound have shown cytotoxic effects against various cancer cell lines:

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| Pyrazole Derivative A | MCF7 (Breast Cancer) | 39.70 |

| Pyrazole Derivative B | MDA-MB-231 (Breast Cancer) | 0.26 |

| Thiazole-Pyrazole Hybrid | A549 (Lung Cancer) | 14.32 |

These results indicate that the incorporation of thiazole and other heterocycles can enhance the anticancer efficacy of pyrazole derivatives .

Anti-inflammatory Properties

The compound has also been evaluated for its anti-inflammatory effects. Pyrazole derivatives are known to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammation:

| Compound | COX Inhibition | Remarks |

|---|---|---|

| Compound C | COX-2 Inhibitor | Selective inhibition observed |

| Compound D | Non-selective | Higher toxicity |

In particular, the thiazole moiety appears to contribute positively to the anti-inflammatory profile by modulating signaling pathways involved in inflammation .

Antimicrobial Activity

Various pyrazole derivatives have exhibited antimicrobial activities against bacteria and fungi. For instance:

| Pathogen | Activity | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| E. coli | Bactericidal | 32 µg/mL |

| S. aureus | Bacteriostatic | 16 µg/mL |

These findings suggest that this compound may possess broad-spectrum antimicrobial properties .

The biological activities of this compound can be attributed to its ability to interact with various molecular targets:

- Caspase Activation : The compound has been shown to modulate caspase activity, which is critical for apoptosis in cancer cells.

- Enzyme Inhibition : It inhibits key enzymes related to inflammation and cancer progression, including COX and various metabolic enzymes relevant in neurodegenerative disorders .

- Signal Transduction Modulation : The compound may interfere with MEK/ERK signaling pathways, which are often dysregulated in cancer .

Case Study 1: Anticancer Efficacy

A study conducted on MCF7 cells revealed that the pyrazole derivative significantly reduced cell viability at concentrations as low as 39.70 µM. The mechanism was linked to apoptosis induction through caspase activation.

Case Study 2: Anti-inflammatory Effects

In vivo studies demonstrated that administration of the compound resulted in a marked reduction in edema in a carrageenan-induced paw edema model, highlighting its potential as an anti-inflammatory agent.

Q & A

Basic: What are the recommended multi-step synthetic routes for synthesizing N-(4-methyl-1,3-thiazol-2-yl)-1-phenyl-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxamide?

The synthesis typically involves condensation and cyclization steps starting from a 1,5-diarylpyrazole core template. For example, methoxy and fluorine analogs of pyrazole-carboxamide derivatives are synthesized via sequential alkylation, halogenation, and carboxamide coupling. Key intermediates include substituted phenyl rings and heterocyclic moieties (e.g., thiazole and pyrrole groups). Analytical validation using IR, NMR, and mass spectrometry is critical at each step to confirm structural integrity .

Basic: Which spectroscopic and chromatographic methods are most reliable for characterizing this compound?

Infrared (IR) spectroscopy identifies functional groups like carboxamide (C=O stretch at ~1650 cm⁻¹) and aromatic C-H bonds. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) resolves substituent positions on the pyrazole and thiazole rings. High-resolution mass spectrometry (HRMS) confirms molecular weight, while HPLC assesses purity. For example, compounds with similar structures (e.g., quinazolin-4-amine derivatives) report ¹H NMR chemical shifts at δ 7.2–8.1 ppm for aromatic protons and δ 2.3–2.5 ppm for methyl groups on thiazole .

Advanced: How can reaction conditions be optimized to improve yield and reduce byproducts?

Statistical Design of Experiments (DoE) minimizes trial-and-error approaches. For instance, factorial designs can optimize variables like temperature, solvent polarity, and catalyst loading. Ultrasound-assisted synthesis (e.g., for pyrazolone derivatives) enhances reaction rates and selectivity by improving mass transfer. Computational reaction path searches (e.g., ICReDD’s quantum chemical calculations) predict optimal conditions, reducing experimental iterations .

Advanced: What computational strategies are effective for de novo design of analogs with enhanced bioactivity?

Combining quantum mechanics (QM) and molecular dynamics (MD) simulations aids in predicting binding affinities and substituent effects. ICReDD’s integrated computational-experimental workflows use reaction path searches to prioritize synthetically feasible analogs. For example, modifying the 4-methylthiazole group or pyrrole substitution pattern can be modeled to enhance target interactions .

Advanced: How should researchers address contradictions in biological activity data across studies?

Adopt systematic comparative frameworks to isolate variables (e.g., assay conditions, cell lines). Projects like the "Fair of Research and Activism" emphasize cross-validation through interdisciplinary methodologies. For pyrazole derivatives, discrepancies in IC₅₀ values may arise from differences in solvent (DMSO vs. aqueous buffers) or protein-binding kinetics, requiring meta-analysis of raw datasets .

Basic: What is the role of substituents (e.g., 1H-pyrrol-1-yl) in modulating solubility and stability?

The 1H-pyrrol-1-yl group enhances π-π stacking with aromatic residues in target proteins but may reduce aqueous solubility. Stability studies under varying pH and temperature (e.g., 4°C vs. 25°C) are recommended. Analogous compounds show improved stability when stored in anhydrous DMF or under inert atmospheres .

Advanced: How can structure-activity relationship (SAR) studies be designed to prioritize analogs for synthesis?

Use fragment-based approaches to systematically vary substituents on the pyrazole core. For example, replacing the 4-methylthiazole with a 5-trifluoromethyl group (as in ethyl 5-(trifluoromethyl)-1H-pyrazole derivatives) can alter lipophilicity and target engagement. High-throughput virtual screening of substituent libraries (e.g., halogen, alkyl, aryl) identifies candidates with optimal pharmacokinetic profiles .

Basic: What solvent systems are suitable for recrystallization and long-term storage?

Dimethylformamide (DMF) and methylene chloride are common for recrystallization. For storage, anhydrous conditions at –20°C in amber vials prevent degradation. Stability studies on related pyrazole-carboxamides show <5% decomposition over six months under these conditions .

Advanced: What green chemistry principles apply to scaling up synthesis sustainably?

Ultrasound-assisted reactions reduce energy consumption by 30–50% compared to conventional heating. Solvent-free mechanochemical synthesis (e.g., ball milling) minimizes waste. Membrane separation technologies (e.g., nanofiltration) recover catalysts and unreacted precursors, aligning with CRDC guidelines for sustainable chemical engineering .

Advanced: How can reaction mechanisms be validated for novel derivatives?

Isotopic labeling (e.g., ¹⁵N or ¹³C) tracks bond formation in key steps like cyclization. Kinetic studies under varying temperatures and pressures identify rate-determining steps. For example, phosphorous oxychloride-mediated cyclization of hydrazides follows a nucleophilic acyl substitution mechanism, confirmed by trapping intermediates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.